(R)-Tioconazole
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Overview
Description
®-Tioconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used to treat fungal infections by inhibiting the growth of fungi. The compound is known for its effectiveness against a broad spectrum of fungal pathogens, making it a valuable tool in both medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tioconazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or an amine.
Introduction of the Chiral Center: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or starting materials.
Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce the necessary functional groups, such as halogenation followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-Tioconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the pure compound.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
®-Tioconazole undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents (e.g., bromine) followed by nucleophiles (e.g., amines or thiols).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Imidazole Derivatives: From reduction reactions.
Substituted Imidazoles: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, ®-Tioconazole is used as a model compound to study the behavior of imidazole derivatives in various reactions. It serves as a reference for developing new synthetic methods and understanding reaction mechanisms.
Biology
Biologically, ®-Tioconazole is studied for its antifungal properties. Research focuses on its efficacy against different fungal strains, resistance mechanisms, and potential side effects.
Medicine
Medically, ®-Tioconazole is used to treat fungal infections such as athlete’s foot, jock itch, and ringworm. It is also being investigated for its potential to treat other fungal-related conditions and its use in combination therapies.
Industry
In industry, ®-Tioconazole is used in the formulation of antifungal creams, ointments, and sprays. It is also explored for its potential use in agricultural fungicides and preservatives.
Mechanism of Action
®-Tioconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, ®-Tioconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell.
Comparison with Similar Compounds
Similar Compounds
- Clotrimazole
- Miconazole
- Ketoconazole
- Fluconazole
Comparison
®-Tioconazole is unique in its chiral nature, which can influence its pharmacokinetics and pharmacodynamics. Compared to other imidazole antifungals, ®-Tioconazole may offer different efficacy and safety profiles, making it a valuable alternative in certain clinical scenarios. Its broad-spectrum activity and effectiveness against resistant strains also highlight its uniqueness.
Properties
CAS No. |
1603815-14-0 |
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Molecular Formula |
C16H13Cl3N2OS |
Molecular Weight |
387.7 g/mol |
IUPAC Name |
1-[(2R)-2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2/t15-/m0/s1 |
InChI Key |
QXHHHPZILQDDPS-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=CN=C2)OCC3=C(SC=C3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl |
Origin of Product |
United States |
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